molecular formula C19H16O B14240692 3-Methyl-4,4-diphenylcyclohexa-2,5-dien-1-one CAS No. 189149-48-2

3-Methyl-4,4-diphenylcyclohexa-2,5-dien-1-one

Cat. No.: B14240692
CAS No.: 189149-48-2
M. Wt: 260.3 g/mol
InChI Key: TVOGESINNACLQS-UHFFFAOYSA-N
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Description

3-Methyl-4,4-diphenylcyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C19H16O . It is a derivative of cyclohexadienone, characterized by the presence of a methyl group and two phenyl groups attached to the cyclohexadienone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4,4-diphenylcyclohexa-2,5-dien-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of benzene derivatives with suitable acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,4-diphenylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

3-Methyl-4,4-diphenylcyclohexa-2,5-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4,4-diphenylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can undergo dienone-phenol rearrangement in the presence of acids or bases, leading to the formation of phenolic derivatives. These derivatives can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4,4-diphenylcyclohexa-2,5-dien-1-one is unique due to its specific structural features, such as the presence of both methyl and phenyl groups on the cyclohexadienone ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

189149-48-2

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

3-methyl-4,4-diphenylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C19H16O/c1-15-14-18(20)12-13-19(15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3

InChI Key

TVOGESINNACLQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=CC1(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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